molecular formula C14H18BrN3O2 B13454778 tert-butyl N-[(1S)-1-{8-bromoimidazo[1,2-a]pyridin-2-yl}ethyl]carbamate

tert-butyl N-[(1S)-1-{8-bromoimidazo[1,2-a]pyridin-2-yl}ethyl]carbamate

Cat. No.: B13454778
M. Wt: 340.22 g/mol
InChI Key: SWXAZDNRJYCGAW-VIFPVBQESA-N
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Description

tert-Butyl N-[(1S)-1-{8-bromoimidazo[1,2-a]pyridin-2-yl}ethyl]carbamate is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a tert-butyl carbamate group attached to an imidazo[1,2-a]pyridine scaffold, which is further substituted with a bromine atom. The unique structure of this compound makes it a valuable candidate for various chemical and biological studies.

Properties

Molecular Formula

C14H18BrN3O2

Molecular Weight

340.22 g/mol

IUPAC Name

tert-butyl N-[(1S)-1-(8-bromoimidazo[1,2-a]pyridin-2-yl)ethyl]carbamate

InChI

InChI=1S/C14H18BrN3O2/c1-9(16-13(19)20-14(2,3)4)11-8-18-7-5-6-10(15)12(18)17-11/h5-9H,1-4H3,(H,16,19)/t9-/m0/s1

InChI Key

SWXAZDNRJYCGAW-VIFPVBQESA-N

Isomeric SMILES

C[C@@H](C1=CN2C=CC=C(C2=N1)Br)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C1=CN2C=CC=C(C2=N1)Br)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

The synthesis of tert-butyl N-[(1S)-1-{8-bromoimidazo[1,2-a]pyridin-2-yl}ethyl]carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the imidazo[1,2-a]pyridine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Carbamate formation: The final step involves the reaction of the brominated imidazo[1,2-a]pyridine with tert-butyl carbamate in the presence of a suitable base, such as sodium hydride or potassium carbonate, to form the desired product.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Chemical Reactions Analysis

tert-Butyl N-[(1S)-1-{8-bromoimidazo[1,2-a]pyridin-2-yl}ethyl]carbamate can undergo various chemical reactions, including:

    Substitution reactions: The bromine atom on the imidazo[1,2-a]pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and reduction: The compound can be subjected to oxidation or reduction reactions to modify the functional groups on the imidazo[1,2-a]pyridine ring or the carbamate moiety.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, sodium hydride or potassium carbonate for carbamate formation, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl N-[(1S)-1-{8-bromoimidazo[1,2-a]pyridin-2-yl}ethyl]carbamate has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those containing the imidazo[1,2-a]pyridine scaffold.

    Biology: It can serve as a probe or ligand in biological studies to investigate the interactions of the imidazo[1,2-a]pyridine core with various biological targets.

    Medicine: The compound may have potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of tert-butyl N-[(1S)-1-{8-bromoimidazo[1,2-a]pyridin-2-yl}ethyl]carbamate depends on its specific application. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through the imidazo[1,2-a]pyridine core. The bromine atom and the carbamate group can also play a role in modulating the compound’s binding affinity and specificity. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

tert-Butyl N-[(1S)-1-{8-bromoimidazo[1,2-a]pyridin-2-yl}ethyl]carbamate can be compared with other similar compounds, such as:

    tert-Butyl N-[(1S)-1-{8-chloroimidazo[1,2-a]pyridin-2-yl}ethyl]carbamate: This compound features a chlorine atom instead of a bromine atom, which can affect its reactivity and binding properties.

    tert-Butyl N-[(1S)-1-{8-fluoroimidazo[1,2-a]pyridin-2-yl}ethyl]carbamate: The presence of a fluorine atom can influence the compound’s electronic properties and its interactions with biological targets.

    tert-Butyl N-[(1S)-1-{8-iodoimidazo[1,2-a]pyridin-2-yl}ethyl]carbamate: The larger iodine atom can impact the compound’s steric properties and its reactivity in substitution reactions.

The uniqueness of this compound lies in the specific combination of the bromine atom and the imidazo[1,2-a]pyridine core, which can confer distinct chemical and biological properties compared to its analogs.

Biological Activity

tert-butyl N-[(1S)-1-{8-bromoimidazo[1,2-a]pyridin-2-yl}ethyl]carbamate is a synthetic organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a brominated imidazo[1,2-a]pyridine core and a tert-butyl carbamate group, positions it as a candidate for various therapeutic applications, particularly in the treatment of cancer and inflammatory diseases.

  • Molecular Formula : C14H18BrN3O2
  • Molecular Weight : 340.22 g/mol
  • CAS Number : 2742623-48-7

The presence of the bromine atom at the 8th position of the imidazo[1,2-a]pyridine ring enhances the compound's reactivity and biological interactions, making it a subject of interest for further research.

Research indicates that this compound may interact with specific enzymes or receptors within biological systems. The bromine atom contributes to its ability to form strong interactions with these targets, potentially leading to inhibition or modulation of their activity. Such interactions are crucial for understanding the compound's therapeutic potential and optimizing its efficacy in clinical settings .

Biological Activity and Therapeutic Applications

Compounds featuring imidazo[1,2-a]pyridine structures are often investigated for their therapeutic properties. The biological activity of this compound can be summarized as follows:

  • Anticancer Activity : Studies suggest that compounds with similar structures can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.
  • Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties by modulating immune responses.

Structure-Activity Relationship (SAR)

The chirality of the (S)-stereocenter in this compound is critical in determining its pharmacological effects. Stereoselectivity plays a vital role in drug action, influencing binding affinity and efficacy at biological targets .

In Vitro Studies

In vitro assays have demonstrated that derivatives of imidazo[1,2-a]pyridine exhibit varying degrees of inhibitory activity against specific enzymes associated with cancer and inflammatory processes. For example, one study reported that certain derivatives showed IC50 values in the low nanomolar range when tested against key molecular targets .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds highlights the unique reactivity and binding properties imparted by the bromine atom in this compound. This comparison is essential for identifying potential lead compounds for further development .

Compound NameStructureBiological Activity
This compoundStructureAnticancer, Anti-inflammatory
Similar Compound AStructureModerate Anticancer Activity
Similar Compound BStructureLow Anti-inflammatory Activity

Q & A

Q. What are the key synthetic routes for tert-butyl N-[(1S)-1-{8-bromoimidazo[1,2-a]pyridin-2-yl}ethyl]carbamate?

The synthesis typically involves sequential functionalization of the imidazo[1,2-a]pyridine core. A common approach starts with bromination at the 8-position of the imidazo ring, followed by coupling with a chiral ethylamine derivative. The tert-butyl carbamate group is introduced via reaction with Boc-anhydride (di-tert-butyl dicarbonate) in the presence of a base like triethylamine. Key intermediates are characterized using 1H^1H-NMR, 13C^{13}C-NMR, and LC-MS to confirm regiochemistry and stereochemistry .

Q. How is the compound characterized to confirm structural integrity?

Characterization relies on:

  • NMR spectroscopy : 1H^1H-NMR identifies proton environments (e.g., tert-butyl singlet at ~1.4 ppm, imidazo ring protons at 7–9 ppm). 13C^{13}C-NMR confirms carbamate carbonyl (~155 ppm) and brominated aromatic carbons.
  • Mass spectrometry (LC-MS) : Molecular ion peaks (e.g., [M+H]+^+) validate the molecular weight.
  • FT-IR : Confirms carbamate C=O stretching (~1700 cm1^{-1}) and N-H bonds (~3350 cm1^{-1}) .

Q. What role does the bromine atom at the 8-position play in biological activity?

Bromine at the 8-position enhances electrophilic character, facilitating interactions with nucleophilic residues in biological targets (e.g., enzymes). Comparative studies with 6-bromo analogs show altered potency due to steric and electronic effects. For example, 8-bromo derivatives exhibit improved binding affinity in kinase inhibition assays .

Q. How is biological activity assessed for this compound?

  • In vitro assays : Dose-response curves (IC50_{50}) against cancer cell lines (e.g., HeLa, MCF-7) using MTT or CellTiter-Glo.
  • Target engagement : Fluorescence polarization assays or surface plasmon resonance (SPR) to measure binding to purified proteins.
  • Metabolic stability : Microsomal incubation (human liver microsomes) to assess half-life .

Advanced Questions

Q. What reaction mechanisms are involved in modifying the carbamate group?

The tert-butyl carbamate acts as a protecting group for amines. Deprotection under acidic conditions (e.g., TFA in DCM) generates a free amine, enabling further functionalization (e.g., amidation, alkylation). Mechanistic studies using 18O^{18}O-labeling confirm Boc cleavage proceeds via acid-catalyzed hydrolysis .

Q. How can crystallography resolve ambiguities in stereochemical assignments?

Single-crystal X-ray diffraction (SC-XRD) with SHELXL software determines absolute configuration. For example, the (1S)-ethyl stereocenter can be validated using Flack or Hooft parameters. Crystallographic data also reveal non-covalent interactions (e.g., π-stacking) influencing target binding .

Q. How to address contradictions in bioactivity data between structural analogs?

Discrepancies (e.g., 8-bromo vs. 6-bromo derivatives) are resolved via:

  • Computational docking : Molecular dynamics simulations comparing binding poses in enzyme active sites.
  • SAR studies : Systematic variation of substituents to isolate electronic vs. steric effects.
  • Crystallographic overlays : Visualizing differences in molecular conformations .

Q. What are key structural analogs, and how do they differ in activity?

Compound NameBromine PositionKey FeatureActivity Difference
6-Bromo analog6Reduced steric bulkLower kinase inhibition
8-Chloro analog8Smaller halogenReduced electrophilicity
(1R)-Ethyl isomer-Opposite chiralityLoss of enantioselectivity
Data from SAR studies highlight the 8-bromo-(1S) configuration as optimal for target selectivity .

Q. What methods optimize purity during large-scale synthesis?

  • Recrystallization : Use DCM/hexane for high recovery (>90% yield).
  • Column chromatography : Silica gel with ethyl acetate/hexane gradients.
  • HPLC purification : Reverse-phase C18 columns for >99% purity, critical for in vivo studies .

Q. How are biological targets identified for this compound?

  • Pull-down assays : Biotinylated analogs coupled to streptavidin beads isolate binding proteins from cell lysates.
  • CRISPR-Cas9 screens : Genome-wide knockout libraries identify genes conferring resistance.
  • Proteomics : Thermal shift assays (TSA) detect stabilized targets upon compound binding .

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